1-Oxa-9-azadispiro[2.2.56.23]tridecane
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Overview
Description
1-Oxa-9-azadispiro[225623]tridecane is a complex spirocyclic compound characterized by its unique structural features Spirocyclic compounds, such as this one, are known for their rigidity and three-dimensional structure, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azadispiro[2.2.56.23]tridecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Prins cyclization reaction is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azadispiro[2.2.56.23]tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-Oxa-9-azadispiro[2.2.56.23]tridecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxa-9-azadispiro[2.2.56.23]tridecane exerts its effects is primarily through its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, thereby blocking its function and leading to the death of the bacterium.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the size and arrangement of the rings.
5-Oxa-12-azadispiro[3.1.4.3]tridecane: Another spirocyclic compound with a different ring system and functional groups.
Uniqueness
1-Oxa-9-azadispiro[2.2.56.23]tridecane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-oxa-9-azadispiro[2.2.56.23]tridecane |
InChI |
InChI=1S/C11H19NO/c1-3-11(9-13-11)4-2-10(1)5-7-12-8-6-10/h12H,1-9H2 |
InChI Key |
OHVASKHNWOHXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13CCNCC3)CO2 |
Origin of Product |
United States |
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